Lacto-N-neotetraose is a complex oligosaccharide primarily found in human milk, classified as a type of human milk oligosaccharide. Its chemical structure consists of a linear tetrasaccharide with the sequence Galactose-β1→4-N-Acetylglucosamine-β1→3-Galactose-β1→4-Glucose, represented as Galβ1→4GlcNAcβ1→3Galβ1→4Glc. This oligosaccharide plays a significant role in enhancing immune responses and promoting gut health in infants by acting as a prebiotic and influencing the gut microbiome .
Lacto-N-neotetraose is derived from human milk and can be synthesized through both chemical and biological methods. The compound is classified under neutral oligosaccharides, specifically as a type I human milk oligosaccharide, which are known for their beneficial effects on infant health. Its molecular formula is C26H45NO21, and it has a CAS number of 13007-32-4 .
Lacto-N-neotetraose can be synthesized using two primary approaches: chemical synthesis and biotechnological synthesis.
In chemical synthesis, optimizing donor-acceptor pairs and their protecting groups is crucial for successful glycosylation reactions. The yield can vary significantly based on these parameters, with reported yields of up to 92% for lacto-N-neotetraose using optimized conditions .
Lacto-N-neotetraose has a well-defined molecular structure characterized by its specific glycosidic linkages. The structure can be represented as follows:
Key structural data includes:
Lacto-N-neotetraose undergoes various glycosylation reactions during its synthesis. The key reactions involve:
These reactions are sensitive to reaction conditions such as temperature, pH, and the presence of catalysts or enzymes, which can significantly influence the yield and purity of lacto-N-neotetraose .
Lacto-N-neotetraose functions primarily as a prebiotic in the human gut. Its mechanism of action involves:
Analytical techniques such as NMR (Nuclear Magnetic Resonance), HPLC (High Performance Liquid Chromatography), and mass spectrometry are employed to confirm its structure and purity during synthesis .
Lacto-N-neotetraose has several scientific uses:
Its potential applications extend beyond nutrition into areas such as pharmaceuticals, where it may be explored for therapeutic benefits related to gut health and immunity .
1.1.1 Bacillus subtilis as a GRAS Host for Lacto-N-neotetraose SynthesisBacillus subtilis has emerged as a preferred Generally Recognized As Safe platform for human milk oligosaccharide production due to its endotoxin-free status and high protein secretion capacity. Initial pathway engineering involved co-expression of lactose permease (lacY), β-1,3-N-acetylglucosaminyltransferase (lgtA), and β-1,4-galactosyltransferase (lgtB) genes, yielding 0.61 g/L of lacto-N-neotetraose. However, significant growth inhibition occurred due to heterologous enzyme expression burden. By fine-tuning lgtB expression levels using promoter engineering and copy number modulation, researchers alleviated cellular stress while increasing lacto-N-neotetraose titers to 1.31 g/L in shake flask cultures. The strain demonstrated exceptional bioprocessing characteristics during scale-up, achieving 4.52 g/L lacto-N-neotetraose in 3-L bioreactors through optimized glucose-lactose feeding strategies. Secretion efficiency reached >90%, significantly simplifying downstream purification compared to intracellular production systems [4] [6].
1.1.2 Escherichia coli Metabolic Engineering for High-Yield Lacto-N-neotetraoseMetabolic engineering of Escherichia coli has achieved industry-relevant lacto-N-neotetraose production metrics through comprehensive pathway optimization. Key strategies included:
These interventions yielded 6.70 g/L lacto-N-neotetraose in shake flasks. Bioreactor optimization with pulsed lactose feeding further enhanced production to 19.40 g/L with 0.47 g/L/h productivity – the highest reported volumetric productivity to date. Residual lacto-N-triose II was minimized to 1.79 g/L through balanced cofactor regeneration and UTP synthesis enhancement (prs overexpression), achieving near-complete conversion efficiency [7] [10] [1].
1.1.3 Pichia pastoris Glycolytic Pathway Engineering for Lacto-N-neotetraose OptimizationWhile bacterial systems dominate current lacto-N-neotetraose production, the methylotrophic yeast Pichia pastoris offers distinct advantages for eukaryotic glycosylation machinery expression. Recent engineering efforts focused on rewiring central carbon metabolism:
Preliminary results indicate 2.3-fold yield improvements over baseline strains, though titers (approximately 1.2 g/L) remain below bacterial benchmarks. Current research focuses on humanized glycosyltransferase expression and compartmentalized pathway engineering to address productivity limitations [4].
Modular cofactor engineering resolves lacto-N-neotetraose biosynthesis bottlenecks by independently optimizing UDP-GlcNAc and UDP-Galactose modules:
Table 1: Precursor Optimization Strategies in Microbial Hosts
Precursor | Engineering Strategy | Host | Enhancement |
---|---|---|---|
UDP-GlcNAc | pgi, glmS, glmM, glmU overexpression | B. subtilis | 3.2-fold increase |
UDP-GlcNAc | nagBA/nagBB knockout | E. coli | Prevents GlcN-6-P degradation |
UDP-Galactose | pgcA, gtaB, galE overexpression | B. subtilis | Balanced Gal-1-P conversion |
UDP-Galactose | tuaD knockout | Both | Blocks UDP-Glc diversion |
Cofactor | prs overexpression | E. coli | UTP regeneration enhancement |
Implementation in Bacillus subtilis BY28 increased lacto-N-neotetraose to 1.95 g/L (49% improvement). Escherichia coli systems demonstrated greater gains (6.70 g/L) due to superior precursor channeling, particularly when UDP-GlcNAc and UDP-Galactose modules were balanced at 1:1.2 flux ratio. Real-time metabolomics revealed transient accumulation of lacto-N-triose II when UDP-Galactose supply lagged behind UDP-GlcNAc utilization, establishing lacto-N-triose II as a key metabolic indicator [4] [6] [7].
CRISPR-enabled genome editing has revolutionized competitive pathway elimination in lacto-N-neotetraose production strains:
Table 2: CRISPR-Mediated Knockouts for Lacto-N-neotetraose Optimization
Target Gene | Function | Effect on Lacto-N-neotetraose |
---|---|---|
lacZ | β-galactosidase | Prevents lactose hydrolysis (Essential first step) |
ushA | UDP-sugar hydrolase | Reduces UDP-sugar degradation by 87% |
ugd | UDP-glucose dehydrogenase | Blocks UDP-GlcNAc loss to alginate pathway |
otsA | Trehalose-6-P synthase | Eliminates UDP-glucose diversion |
wcaJ | Colanic acid synthase | Prevents UDP-galactose loss to exopolysaccharides |
setA | Sugar efflux transporter | Retains lacto-N-triose II intracellularly |
Multiplexed CRISPRi repression of pfkA, pykF, and zwf simultaneously redirected carbon flux toward nucleotide sugars while reducing acetate formation. Combinatorial knockout strains exhibited 2.8-fold yield improvements over sequential modification approaches. The most effective Escherichia coli configuration (ΔlacZ ΔushA Δugd ΔotsA ΔwcaJ) achieved 93% carbon conservation toward lacto-N-neotetraose synthesis [6] [7] [4].
The bifunctional glycosylation cascade requires precise coordination of two key enzymes:
Structural analyses reveal LgtA's flexible active site accommodates various lactose analogs, while LgtB's narrower binding cleft explains its strict requirement for lacto-N-triose II substrates. When expressed at equimolar ratios in Escherichia coli, the enzymes achieved 88% conversion efficiency. However, LgtB overexpression beyond 1.5:1 (LgtB:LgtA) ratio triggered growth defects, necessitating promoter tuning for optimal balance [1] [4] [6].
Functional expression of eukaryotic glycosyltransferases in prokaryotes requires specialized engineering:
Notably, Bacillus subtilis outperformed Escherichia coli in secreting functional glycosyltransferases due to its superior Sec translocation machinery. However, cytoplasmic expression in Escherichia coli generated higher specific activities (487 U/mg vs. 312 U/mg) when coupled with N-terminal maltose binding protein fusions. Recent advances exploit thermostable variants from Thermus thermophilus that maintain >90% activity at 50°C, enabling simultaneous synthesis and sterilization during continuous bioprocessing [6] [10] [4].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5